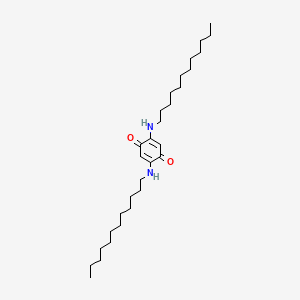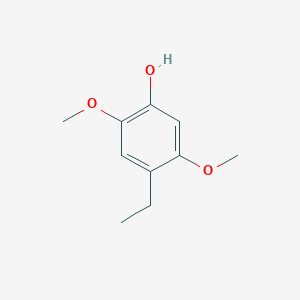![molecular formula C20H16N2 B14714546 N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine CAS No. 15223-25-3](/img/structure/B14714546.png)
N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bisbenzylidenebenzene-1,2-diamine is an organic compound characterized by the presence of two benzylidene groups attached to a benzene-1,2-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bisbenzylidenebenzene-1,2-diamine can be synthesized through the condensation reaction of benzene-1,2-diamine with benzaldehyde. The reaction typically involves mixing benzene-1,2-diamine with an excess of benzaldehyde in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bisbenzylidenebenzene-1,2-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bisbenzylidenebenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
N,N’-Bisbenzylidenebenzene-1,2-diamine has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N,N’-Bisbenzylidenebenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit sirtuin type 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can affect various cellular processes, including gene expression, metabolism, and aging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bisbenzylidenebenzene-1,4-diamine: Similar structure but with different positional isomerism.
N,N’-Bisbenzylidenenaphthalene-1,4-diamine: Contains a naphthalene core instead of a benzene core.
Uniqueness
N,N’-Bisbenzylidenebenzene-1,2-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit specific enzymes, such as SIRT2, sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Eigenschaften
CAS-Nummer |
15223-25-3 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
BDGKAZBPCFIFBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


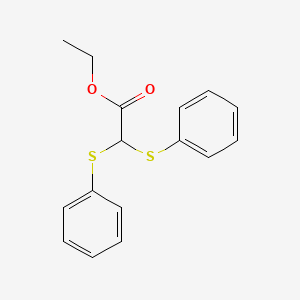
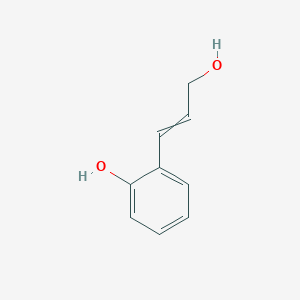
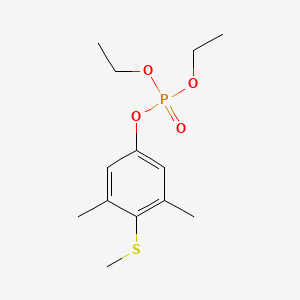

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

